(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride chemical properties
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride chemical properties
An In-Depth Technical Guide to (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction and Strategic Overview
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a highly functionalized aromatic hydrazine derivative of significant interest to the chemical and pharmaceutical industries. As a synthetic building block, its value is derived from the unique interplay of its constituent functional groups. The hydrazine moiety serves as a potent nucleophile and a linchpin for constructing nitrogen-containing heterocycles. The trifluoromethyl group (CF₃), a bioisostere of a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ortho-nitro group acts as a strong electron-withdrawing group, modulating the reactivity of the phenyl ring and the hydrazine nitrogen atoms.
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the core chemical properties, a validated synthesis protocol, key synthetic applications, and essential safety protocols for (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. The insights herein are designed to facilitate its effective use in the laboratory and to accelerate discovery programs.
Physicochemical and Spectroscopic Properties
The hydrochloride salt form of the parent hydrazine enhances its stability and simplifies handling compared to the free base. While extensive experimental data for this specific compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇ClF₃N₃O₂ | Calculated |
| Molecular Weight | 257.60 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or yellowish crystalline solid. | Analogy to similar compounds[1] |
| Melting Point | Not reported; expected to be >200 °C (decomposes). | Analogy to similar compounds[2] |
| Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in aprotic polar solvents; insoluble in nonpolar solvents. | Expected for a hydrochloride salt |
Spectroscopic Profile:
The structural features of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride give rise to a distinct spectroscopic signature. The following table outlines the expected data based on analysis of its free base and related structures.[3]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: 3 distinct signals in the downfield region (~7.0-8.5 ppm), showing complex splitting patterns due to proton-proton and proton-fluorine coupling. N-H Protons: Broad signals, exchangeable with D₂O, with chemical shifts highly dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Signals between ~110-150 ppm. CF₃ Carbon: A characteristic quartet due to carbon-fluorine coupling. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| FT-IR (KBr) | N-H Stretching: Broad bands in the 2500-3200 cm⁻¹ region (typical for amine hydrochlorides). NO₂ Stretching: Strong, sharp bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ at approximately 222.04. |
Synthesis and Purification Protocol
The most reliable and scalable synthesis of substituted phenylhydrazines proceeds via a two-step, one-pot diazotization-reduction sequence starting from the corresponding aniline.[4] This approach is favored for its operational simplicity and consistently high yields.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of an aniline with sodium nitrite requires a strong acid (HCl) and low temperatures (0–5 °C). The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.
-
Reduction: The subsequent reduction of the diazonium salt to the hydrazine is typically achieved with a mild reducing agent like sodium sulfite or stannous chloride. This step must be carefully temperature-controlled to manage the exotherm and prevent side reactions.[4][5]
Step-by-Step Synthesis Protocol
-
Diazonium Salt Formation: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1 equivalent of 2-Nitro-4-(trifluoromethyl)aniline in a 3M aqueous HCl solution. b. Cool the resulting slurry to 0–5 °C in an ice-salt bath. c. Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature remains below 5 °C. e. Stir the reaction mixture at this temperature for 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
Reduction to Hydrazine: a. In a separate, larger flask, prepare a solution of 3-4 equivalents of sodium sulfite (Na₂SO₃) in water and cool it to 10-15 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The temperature should be maintained below 20 °C during this addition. c. Once the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Hydrolysis and Isolation: a. Carefully add concentrated HCl to the reaction mixture until it is strongly acidic (pH < 1). b. Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate sulfonate salt.[4] c. Cool the reaction mixture slowly to 0–10 °C. The (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride product will precipitate as a solid. d. Isolate the solid product by vacuum filtration, wash with a small amount of cold water, followed by a cold nonpolar solvent (e.g., hexane) to remove organic impurities. e. Dry the product under vacuum to yield the final compound.
Purification
The crude hydrochloride salt can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, treating with activated charcoal if necessary, filtering hot, and then adding concentrated HCl to the filtrate before cooling to induce crystallization of the pure hydrochloride salt.[6]
Synthesis Workflow Diagram
Caption: General synthesis workflow for phenylhydrazine hydrochlorides.
Chemical Reactivity and Key Synthetic Applications
The utility of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is most prominently demonstrated in the construction of indole and pyrazole scaffolds, which are privileged structures in medicinal chemistry.[7][8]
Application 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that forms an indole from a phenylhydrazine and a ketone or aldehyde.[9][10] This reaction is a cornerstone of heterocyclic chemistry and is frequently used in the synthesis of pharmaceuticals, such as the triptan class of antimigraine drugs.[10]
Mechanism Insight: The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical[11][11]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, ultimately yields the aromatic indole ring system.[9][10] The choice of acid catalyst (Brønsted or Lewis acids) is crucial for driving the reaction to completion.[10]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
To a solution of a suitable ketone or aldehyde (1 equivalent) in glacial acetic acid or ethanol, add (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1 equivalent).
-
Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or polyphosphoric acid (PPA), if not using acetic acid as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude indole product will often precipitate. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 2: Pyrazole Synthesis via Condensation
Substituted hydrazines readily condense with 1,3-dicarbonyl compounds to form pyrazoles, another critical heterocyclic motif in drug discovery. This reaction is central to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[12][13]
Mechanism Insight: The reaction involves a double condensation. The more nucleophilic nitrogen of the hydrazine attacks one carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen onto the remaining carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring.
Caption: Reaction pathway for pyrazole synthesis.
Experimental Protocol: Pyrazole Synthesis
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) and (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum. The product may crystallize directly.
-
If an oil is obtained, add water to induce precipitation or extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude pyrazole product by recrystallization or column chromatography.
Safety, Handling, and Storage
Substituted phenylhydrazines and their salts are toxic and should be handled with care. The following guidelines are based on safety data for analogous compounds.[11][14]
Table 3: GHS Hazard and Precautionary Information
| Category | Statement |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation.[15] H319: Causes serious eye irritation.[15] H341: Suspected of causing genetic defects. H350: May cause cancer. |
| Precautionary Statements | P201: Obtain special instructions before use. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11] P302+P352: IF ON SKIN: Wash with plenty of water.[11] |
Handling:
-
Always handle this compound within a certified chemical fume hood.[14]
-
Use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]
-
Avoid generating dust.
-
Ensure an eyewash station and safety shower are readily accessible.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Keep away from strong oxidizing agents and incompatible materials.[14]
-
The compound may be light-sensitive; store in an opaque container if necessary.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[14]
Conclusion
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a valuable and versatile reagent for organic synthesis. Its trifluoromethyl and nitro substituents provide unique electronic properties that can be strategically employed in drug design. A thorough understanding of its synthesis, reactivity—particularly in the Fischer indole and pyrazole syntheses—and proper handling procedures enables researchers to effectively leverage this compound as a key building block for creating novel heterocyclic molecules with significant therapeutic potential.
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